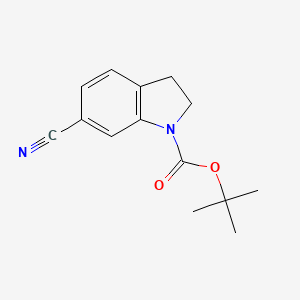
1-Boc-6-cyano-2,3-dihydro-indole
Overview
Description
1-Boc-6-cyano-2,3-dihydro-indole, also known as tert-butyl 6-cyano-1-indolinecarboxylate, is a chemical compound with the molecular formula C14H16N2O2 . It has a molecular weight of 244.29 g/mol . It is a white solid in physical form .
Molecular Structure Analysis
The InChI code for 1-Boc-6-cyano-2,3-dihydro-indole is1S/C14H16N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-5,8H,6-7H2,1-3H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
1-Boc-6-cyano-2,3-dihydro-indole is a white solid . It has a molecular weight of 244.29 g/mol and a molecular formula of C14H16N2O2 .Scientific Research Applications
Application in Pharmaceutical Sciences
- Field : Pharmaceutical Sciences
- Summary of Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : The methods of application vary depending on the specific biological activity being targeted. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results or Outcomes : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Application in Proteomics Research
- Field : Proteomics Research
- Summary of Application : “1-Boc-6-cyano-2,3-dihydro-indole” is used as a biochemical for proteomics research .
Application in Alkaloid Synthesis
- Field : Organic Chemistry
- Summary of Application : Indole derivatives are prevalent moieties present in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .
- Methods of Application : The methods of application vary depending on the specific alkaloid being synthesized. For example, reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .
Application in Material Science
- Field : Material Science
- Summary of Application : “1-Boc-6-cyano-2,3-dihydro-indole” is used in the synthesis of various materials .
Application in Fire Safety
- Field : Fire Safety
- Summary of Application : Certain indole derivatives can produce carbon dioxide (CO2) when burned . This could potentially be used in fire safety applications, as CO2 is commonly used in fire extinguishers .
Application in Research
Safety And Hazards
properties
IUPAC Name |
tert-butyl 6-cyano-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPWHKPORLOWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-6-cyano-2,3-dihydro-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



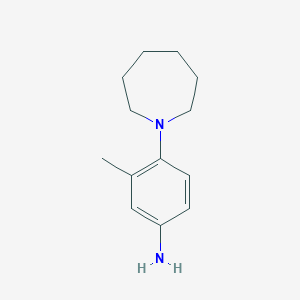
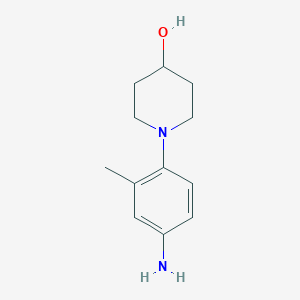

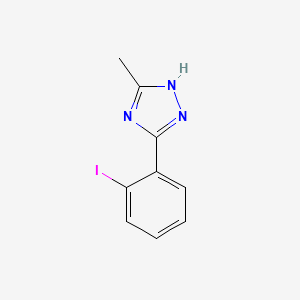
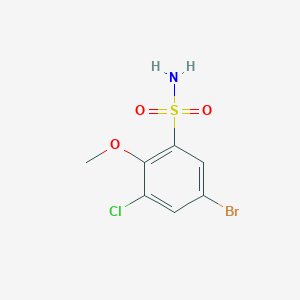
![1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol](/img/structure/B1523201.png)
![1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523204.png)
![{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1523205.png)
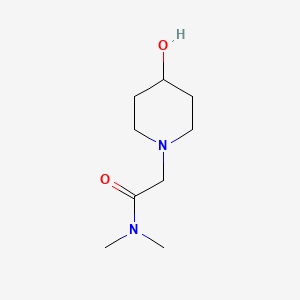
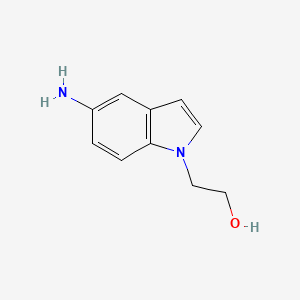
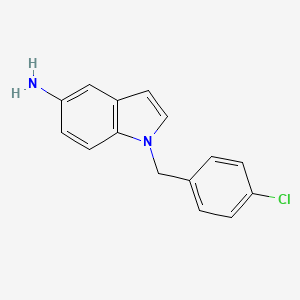
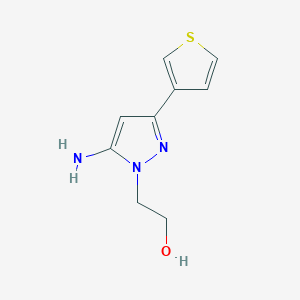
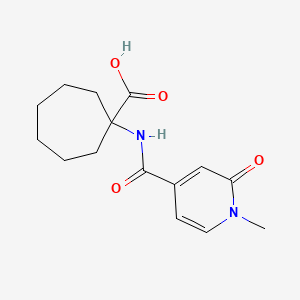
![3-Amino-2-{[4-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1523215.png)